Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-
Description
The molecule features two methylthio (-SMe) substituents at the 1-position of the dihydrothiophene ring, conferring unique electronic and steric properties. The dihydro structure likely reduces aromaticity in the thiophene ring, enhancing reactivity toward functionalization.
Properties
CAS No. |
660850-53-3 |
|---|---|
Molecular Formula |
C14H14S3 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)-1H-benzo[f][2]benzothiole |
InChI |
InChI=1S/C14H14S3/c1-15-14(16-2)13-8-11-6-4-3-5-10(11)7-12(13)9-17-14/h3-8H,9H2,1-2H3 |
InChI Key |
WJVACBGZCXOBLI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(C2=CC3=CC=CC=C3C=C2CS1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of naphthalene derivatives and thiophene precursors, followed by cyclization reactions facilitated by catalysts such as Lewis acids. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, organometallic reagents, and other electrophiles or nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- has several applications in scientific research:
Organic Electronics: This compound is used in the development of organic semiconductors and conductive materials.
Materials Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemistry: Researchers study its reactivity and potential as a building block for more complex molecules.
Biology and Medicine: Although less common, its derivatives may be investigated for biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism by which Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- exerts its effects depends on its specific application. In organic electronics, its mechanism involves the delocalization of electrons across the conjugated system, facilitating charge transport. In chemical reactions, the presence of sulfur atoms can influence the reactivity and stability of intermediates, guiding the formation of specific products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Reactivity Differences
- In contrast, benzo[b]naphtho[2,3-d]thiophene lacks such substituents, rendering it less reactive toward regioselective modification .
- Aromaticity : The dihydrothiophene ring in the target compound reduces conjugation compared to fully aromatic analogs like naphtho[2,3-c]thiophene, increasing susceptibility to ring-opening reactions .
- Steric Constraints: Helical benzothienoquinolines (e.g., [1]benzothieno[2,3-c]naphtho[1,2-f]quinoline) exhibit severe overcrowding, as confirmed by X-ray crystallography, whereas the target compound’s planar structure likely minimizes steric strain .
Physicochemical Properties
- Molecular Weight : The bis(methylthio) derivative’s molecular weight is estimated at ~272 g/mol (C₁₃H₁₂S₃), significantly lower than the diphenyl-substituted analog (336 g/mol) .
- Polarity: Methylthio groups increase hydrophobicity compared to hydroxyl or amine-substituted derivatives, as seen in photochromic azirinoquinoxalines .
Limitations and Knowledge Gaps
- Structural Data: No X-ray or NMR data for the bis(methylthio) derivative are provided in the evidence, unlike helical benzothienoquinolines .
- Biological Activity : Evidence lacks mention of the compound’s pharmacological or toxicological profile, a critical gap for applications in drug discovery.
Biological Activity
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- (CAS No. 660850-53-3) is an organic compound characterized by a structure that integrates a naphthalene ring with a thiophene ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities and applications in organic electronics and materials science.
The biological activity of Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- is largely attributed to its unique electronic properties arising from the presence of sulfur atoms and the conjugated system formed by the naphthalene and thiophene rings. These features facilitate electron delocalization, which is crucial for its reactivity and interaction with biological targets.
Research Findings
Recent studies have indicated that derivatives of this compound exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant cytotoxic effects .
- Antimicrobial Properties : Research has suggested that certain analogs possess antimicrobial properties, potentially useful in developing new therapeutic agents against resistant strains of bacteria and fungi .
- Antioxidant Activity : Compounds related to Naphtho[2,3-c]thiophene have been evaluated for their ability to scavenge free radicals, indicating potential applications in oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
To better understand the biological activity of Naphtho[2,3-c]thiophene, it is useful to compare it with similar thiophene-based compounds. The following table summarizes some key differences:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Naphtho[2,3-c]thiophene derivatives | Naphthalene-thiophene fused | Anticancer, Antimicrobial |
| Thiophene-based drugs (e.g., clopidogrel) | Thiophene ring | Cardiovascular applications |
| Dithiophene analogs | Two thiophene rings fused | Potentially enhanced reactivity |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of various thiophene derivatives found that specific substitutions on the thiophene ring significantly enhanced the cytotoxicity against breast cancer cell lines. The introduction of methylthio groups was noted to improve the solubility and bioavailability of the compounds tested.
Case Study 2: Antimicrobial Effects
In another research effort focused on antimicrobial activity, a series of naphtho-thiophenes were synthesized and screened against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
